[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride
Overview
Description
[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of cyclopentylmethanamine, where the cyclopentyl group is substituted with a pyridin-4-yl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridin-4-yl Intermediate: The starting material, pyridine, undergoes a series of reactions to introduce the cyclopentyl group at the 4-position.
Cyclopentylation: The pyridin-4-yl intermediate is then reacted with cyclopentylmethanamine under specific conditions to form the desired product.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions, where various nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as pyridine N-oxides.
Reduction: Formation of reduced derivatives, such as amines and alcohols.
Substitution: Formation of substituted pyridinyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridin-4-yl group plays a crucial role in binding to these targets, while the cyclopentylmethanamine moiety influences the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself and its various substituted derivatives.
Cyclopentylamines: Compounds with the cyclopentylamine structure, including cyclopentylamine and its substituted derivatives.
Uniqueness:
Structural Features: The combination of the pyridin-4-yl group and the cyclopentylmethanamine moiety gives [1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride unique chemical properties that are not found in other similar compounds.
Reactivity: The specific reactivity of the compound in various chemical reactions, such as oxidation, reduction, and substitution, sets it apart from other related compounds.
Properties
IUPAC Name |
(1-pyridin-4-ylcyclopentyl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10;;/h3-4,7-8H,1-2,5-6,9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWTBMZQUASNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.